[3-(5-Chloropyridin-2-yl)phenyl]methanol
Description
[3-(5-Chloropyridin-2-yl)phenyl]methanol is a pyridine derivative characterized by a benzene ring substituted with a hydroxymethyl (-CH2OH) group at the 3-position and a 5-chloropyridin-2-yl moiety. This structure combines aromatic and heteroaromatic systems, making it a versatile intermediate in medicinal chemistry and materials science. The chlorine atom at the 5-position of the pyridine ring enhances electrophilicity, while the hydroxymethyl group contributes to hydrogen-bonding capacity, influencing solubility and reactivity.
Properties
IUPAC Name |
[3-(5-chloropyridin-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQFEURCKSCJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349715-47-4 | |
| Record name | [3-(5-chloropyridin-2-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(5-Chloropyridin-2-yl)phenyl]methanol typically involves the reaction of 5-chloropyridine-2-carbaldehyde with phenylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form the corresponding aldehyde or carboxylic acid. Key findings include:
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Catalytic oxidation using Bi(OTf)₃ and p-TsOH·H₂O in acetonitrile at 150°C facilitates the formation of a benzylic cation intermediate, enabling downstream reactions such as Ritter-type cyclization (Table 1) .
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Selectivity : The electron-withdrawing chlorine on the pyridine ring enhances the stability of the intermediate carbocation, directing reactivity toward nucleophilic attack .
Table 1: Oxidation Conditions and Outcomes
| Catalyst System | Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|
| Bi(OTf)₃ + p-TsOH·H₂O | MeCN | 150°C | 76–95% | |
| Mn(CF₃SO₃)₂ complexes | DCE/MeCN | 50–55°C | 42–86% |
Esterification and Ether Formation
The hydroxyl group participates in nucleophilic substitution reactions:
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Esterification : Reacts with acid chlorides (e.g., acetyl chloride) in pyridine to form esters, confirmed by IR spectroscopy (C=O stretch at ~1730 cm⁻¹) .
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Ether synthesis : Williamson ether synthesis using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) yields aryl ether derivatives.
Nucleophilic Aromatic Substitution (NAS)
The 5-chloropyridin-2-yl moiety undergoes NAS under specific conditions:
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Ammonolysis : Reacts with amines (e.g., 5-chloropyridin-2-amine) in acetonitrile with POCl₃ to form substituted pyridine derivatives, achieving yields up to 72% .
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Mechanistic insight : The chlorine atom acts as a leaving group, with reactivity enhanced by electron-withdrawing effects of the adjacent pyridine nitrogen .
Catalytic Hydrogenation
Asymmetric hydrogenation using Ir/L* catalysts produces chiral alcohols with high enantioselectivity:
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Conditions : 0.1–10.0 MPa H₂ pressure, 0–100°C, yielding >99% ee for (R)-enantiomers .
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Substrate scope : Compatible with diverse nitrile and aromatic substituents .
Rearrangement and Cyclization
Under acidic conditions, the compound participates in cyclization reactions:
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Ritter-type reaction : Forms imidazo[1,5-a]pyridine derivatives via nitrilium ion intermediates (Pathway A, Fig. 1) .
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Competing pathways : Alcohol addition to nitrilium ions can lead to hydrolyzed byproducts (Pathway B) .
Fig. 1: Proposed Reaction Mechanism
text[3-(5-Chloropyridin-2-yl)phenyl]methanol → Acid-catalyzed dehydration → Benzylic cation → Nitrile attack → Nitrilium ion → Cyclization → Imidazo[1,5-a]pyridine [4]
Spectroscopic Characterization
Critical data for reaction validation:
Comparative Reactivity
The compound’s reactivity differs from non-chlorinated analogs due to:
Scientific Research Applications
The compound [3-(5-Chloropyridin-2-yl)phenyl]methanol is a significant chemical entity with diverse applications in various fields, particularly in pharmaceutical development, agricultural chemistry, material science, and biochemical research. This article explores its applications, supported by comprehensive data and case studies.
Pharmaceutical Development
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It has shown potential in developing drugs targeting neurological disorders and anti-inflammatory agents. For instance, derivatives of pyridine compounds have been reported to exhibit notable anti-inflammatory activities by inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation pathways .
Agricultural Chemistry
In agricultural chemistry, this compound is instrumental in the formulation of agrochemicals. It contributes to the development of effective pesticides and herbicides that enhance crop protection against pests and diseases. The structural characteristics of chloropyridine derivatives allow for increased efficacy and selectivity in targeting specific pests while minimizing environmental impact .
Material Science
The compound is also explored for its potential in material science, particularly in creating advanced materials such as polymers with improved thermal stability and chemical resistance. Research indicates that incorporating such compounds into polymer matrices can enhance their mechanical properties and durability under various conditions .
Biochemical Research
In biochemical research, this compound plays a role in studying enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological systems and can be used to probe the mechanisms of action for various biological targets .
Organic Synthesis
As a versatile building block in organic synthesis, this compound serves as a valuable reagent for various chemical reactions in laboratory settings. Its ability to undergo multiple transformations makes it an essential tool for synthetic chemists aiming to construct complex molecular architectures .
Pharmaceutical Applications
A study focused on the synthesis of pyridine derivatives highlighted the anti-inflammatory properties of compounds related to this compound. These derivatives demonstrated significant inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Agricultural Efficacy
Research on chloropyridine-based herbicides revealed their effectiveness against a range of agricultural pests. Field trials indicated that formulations containing this compound exhibited higher efficacy than traditional herbicides, leading to improved crop yields and reduced pesticide application rates .
Material Properties
Investigations into polymer composites containing this compound showed enhanced thermal stability and resistance to chemical degradation. These findings suggest potential applications in industries requiring durable materials, such as automotive and construction sectors .
Data Summary
| Application Area | Key Findings |
|---|---|
| Pharmaceutical Development | Effective COX-2 inhibitors; potential for neurological disorder treatments |
| Agricultural Chemistry | Enhanced efficacy in pest control; reduced environmental impact |
| Material Science | Improved thermal stability; durable polymer composites |
| Biochemical Research | Insights into enzyme interactions; contributions to understanding metabolic pathways |
| Organic Synthesis | Versatile reagent for constructing complex molecules |
Mechanism of Action
The mechanism of action of [3-(5-Chloropyridin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares [3-(5-Chloropyridin-2-yl)phenyl]methanol with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Features | Reference |
|---|---|---|---|---|---|
| This compound | -CH2OH at phenyl 3; 5-Cl at pyridine | C12H10ClNO | 219.67 | Balanced hydrophilicity and aromaticity; potential for H-bonding. | |
| (5-Chloro-2-methoxypyridin-3-yl)methanol | -OCH3 at pyridine 2; -CH2OH at pyridine 3 | C7H7ClNO2 | 172.59 | Methoxy group increases electron density; reduced electrophilicity. | |
| (2-Chloro-5-methylpyridin-3-yl)methanol | -CH3 at pyridine 5; -CH2OH at pyridine 3 | C7H8ClNO | 157.60 | Methyl group enhances lipophilicity; steric hindrance at pyridine 3. | |
| (5-Chloropyridin-2-yl)(phenyl)methanone | Ketone (-CO-) instead of -CH2OH | C12H8ClNO | 217.65 | Ketone group increases polarity but eliminates H-bond donor capacity. | |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-ylmethanol | -CF3 and -Cl substituents; dichlorophenyl | C13H7Cl3F3NO | 356.55 | Trifluoromethyl enhances metabolic stability; dichlorophenyl adds bulk. |
Physicochemical Properties
- Solubility: The hydroxymethyl group in this compound improves aqueous solubility compared to non-polar analogues like (2-Chloro-5-methylpyridin-3-yl)methanol . However, the ketone derivative () may exhibit higher polarity but lower solubility due to crystallinity.
- Lipophilicity (logP) : Methyl or trifluoromethyl substituents (e.g., in and ) increase logP, favoring membrane permeability. The target compound’s logP is likely intermediate, balancing aromatic Cl and polar -CH2OH.
- Spectral Data : NMR shifts for analogous compounds (e.g., ’s δH 8.67 for pyridinyl protons) suggest distinct aromatic environments depending on substituent positions .
Biological Activity
[3-(5-Chloropyridin-2-yl)phenyl]methanol, a compound featuring a chlorinated pyridine ring and a phenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 219.67 g/mol. The presence of the chloropyridine moiety is significant as it can influence the compound's interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of chloropyridine derivatives. For instance, compounds similar to this compound have shown inhibitory effects against SARS-CoV-2 3CL protease, which is crucial for viral replication. One study reported that related compounds exhibited IC values as low as 250 nM against this target, indicating strong inhibitory activity .
Antimicrobial Properties
Chlorinated pyridine derivatives have been investigated for their antimicrobial properties. A study demonstrated that certain derivatives exhibited significant antibacterial activity against various strains of bacteria, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Antiparasitic Activity
Research has also indicated that compounds with similar structures to this compound possess antiparasitic activity. For example, derivatives were tested against Chlamydia species and showed promising results, outperforming traditional antibiotics in some cases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or bacterial metabolism.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
- Interference with Nucleic Acid Synthesis : Similar compounds have been shown to interfere with DNA or RNA synthesis in pathogens, limiting their ability to replicate.
Case Study 1: Antiviral Efficacy
In a study evaluating the efficacy of chloropyridine derivatives against SARS-CoV-2, researchers found that certain compounds reduced viral RNA loads significantly within three days of treatment. The most effective compounds had structural similarities to this compound and demonstrated near-complete viral clearance by day five .
Case Study 2: Antimicrobial Testing
A series of experiments assessed the antibacterial properties of chlorinated pyridine derivatives. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 64 µg/mL against resistant bacterial strains, showcasing their potential as novel antimicrobial agents .
Comparative Analysis
The following table summarizes the biological activities and potency of selected compounds related to this compound:
Q & A
Q. What are the common synthetic routes for [3-(5-Chloropyridin-2-yl)phenyl]methanol, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves coupling a chloropyridine derivative with a benzyl alcohol precursor. For example, 5-chloro-2-aminopyridine (CAS 1072-98-6) can react with acrylic acid to form intermediates, followed by reduction or functional group transformations . Optimizing solvent choice (e.g., DMSO for fluorination reactions ) and catalysts (e.g., palladium for cross-coupling) is critical. Reaction temperatures (e.g., reflux in ethanol/HCl mixtures ) and stoichiometric ratios should be systematically varied to maximize yield.
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Methodological Answer : Purification often involves column chromatography with ethyl acetate/petroleum ether gradients or recrystallization from methylene chloride. Analytical validation requires HPLC (using C18 columns as in ), ¹H/¹³C NMR for structural confirmation, and elemental analysis. Impurity profiling (e.g., detecting unreacted 5-chloro-2-aminopyridine) is essential for pharmaceutical-grade synthesis .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use chemical fume hoods, nitrile gloves, and safety goggles during synthesis . Waste must be segregated and disposed via certified biohazard contractors to prevent environmental contamination . Storage in airtight containers under inert gas (e.g., N₂) minimizes degradation.
Advanced Research Questions
Q. How do structural modifications of this compound influence its biological activity?
- Methodological Answer : Introduce substituents (e.g., fluoro or trifluoromethyl groups) to the pyridine ring to enhance lipophilicity and bioavailability, as seen in fluorinated analogues . Test modified compounds in antimicrobial assays (e.g., against E. coli or Xanthomonas campestris ) and measure IC₅₀ values for cytotoxicity. Compare results with computational docking studies to correlate structure-activity relationships.
Q. What mechanisms explain conflicting bioactivity data across studies (e.g., antioxidant vs. antibacterial efficacy)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or cellular uptake differences. For example, hydrazone derivatives show variable reducing power due to electron-withdrawing groups affecting redox potential . Validate findings using orthogonal assays (e.g., DPPH radical scavenging vs. FRAP for antioxidants) and control for batch-to-batch variability in compound purity.
Q. Which advanced spectroscopic techniques resolve ambiguities in stereochemistry or tautomerism?
- Methodological Answer : X-ray crystallography (as applied to related pyrrole derivatives ) confirms absolute configuration. Dynamic NMR can detect tautomerism in solution, while high-resolution mass spectrometry (HR-MS) verifies molecular composition. For chiral variants, use chiral HPLC columns or circular dichroism (CD) spectroscopy .
Q. How can researchers mitigate instability issues during long-term storage?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Lyophilization or formulation with stabilizers (e.g., cyclodextrins) may prevent hydrolysis of the methanol group. Monitor degradation via LC-MS to identify breakdown products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
